molecular formula C8H9NO4S B112503 4-Amino-3-methanesulfonylbenzoic acid CAS No. 34263-58-6

4-Amino-3-methanesulfonylbenzoic acid

Cat. No.: B112503
CAS No.: 34263-58-6
M. Wt: 215.23 g/mol
InChI Key: CKXUUHUNEVUMHF-UHFFFAOYSA-N
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Description

4-Amino-3-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H9NO4S It is characterized by the presence of an amino group (-NH2) and a methanesulfonyl group (-SO2CH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methanesulfonylbenzoic acid typically involves a multi-step reaction starting from 4-chloro-3-chlorosulfonylbenzoic acid. The process includes the following steps :

  • Treatment with aqueous sodium hydroxide (NaOH) and sodium sulfite (Na2SO3).
  • Further reaction with aqueous NaOH and methanol.
  • Heating at 140°C to achieve a 55% yield.
  • Hydrogenation using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst in dioxane and methanol to achieve a 100% yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methanesulfonylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-Amino-3-methanesulfonylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-methanesulfonylbenzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methanesulfonylbenzoic acid is unique due to the presence of both an amino group and a methanesulfonyl group on the benzoic acid core, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-amino-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXUUHUNEVUMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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